Ethyl 6-(1H-imidazol-1-yl)hexanoate
Description
Ethyl 6-(1H-imidazol-1-yl)hexanoate is an ester derivative featuring a hexanoate backbone substituted with a 1H-imidazol-1-yl group at the 6-position. This compound combines the lipophilic ester moiety with the polar, heterocyclic imidazole ring, making it a versatile intermediate in pharmaceutical and materials science research.
Properties
CAS No. |
72338-51-3 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 6-imidazol-1-ylhexanoate |
InChI |
InChI=1S/C11H18N2O2/c1-2-15-11(14)6-4-3-5-8-13-9-7-12-10-13/h7,9-10H,2-6,8H2,1H3 |
InChI Key |
BUSHGTZWACEKSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCN1C=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 6-(1H-Imidazol-1-yl)hexanoate vs. 6-(1H-Imidazol-1-yl)-hexan-1-ol ()
- Structural Differences : The target compound is an ester, whereas the analog is a primary alcohol.
- Synthesis : The alcohol derivative is synthesized via nucleophilic substitution of 6-chlorohexyl acetate with imidazole under basic conditions (NaH/DMSO, 100°C), yielding 45% . The ester variant likely follows a similar pathway but with an ethyl ester precursor.
- Properties : The ester’s higher lipophilicity may enhance membrane permeability, while the alcohol’s hydroxyl group improves aqueous solubility.
This compound vs. Ethyl 6-Oxo-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate ()
- Structural Differences : The analog contains a piperidinylmethyl-substituted dihydroimidazolone ring and an additional oxo group, increasing molecular complexity.
- This compound’s extended conjugation could suit it for catalytic or bioactive roles .
This compound vs. Ethyl 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)benzoate ()
- Structural Differences: The analog replaces the hexanoate with a benzoate ester linked via a hexyloxy spacer.
- Synthesis : The benzoate derivative is synthesized via nucleophilic substitution of ethyl 4-(6-bromohexyloxy)benzoate with imidazole (50% yield, EtOH reflux) .
- Applications : The aromatic benzoate group may enhance UV stability or enable π-π stacking in polymeric materials.
This compound vs. Methyl N-(6-Chloro-1H-benzimidazol-2-yl)carbamate ()
- Structural Differences : The latter features a benzimidazole core with a chloro substituent and a carbamate group.
- Safety and Handling : The carbamate’s stability and chloro group necessitate strict safety protocols (e.g., inhalation precautions) , whereas the target ester’s safety profile remains less documented.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Yields for imidazole-containing analogs range from 45–50%, influenced by leaving groups (chloro vs. bromo) and reaction conditions .
- Functional Versatility: The ester group in this compound offers tunable hydrophobicity, advantageous for prodrug design, while analogs with aromatic or piperidine groups expand utility in catalysis or targeted therapies .
- Safety Considerations : Structural variations (e.g., carbamates vs. esters) significantly alter toxicity profiles, necessitating compound-specific safety evaluations .
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